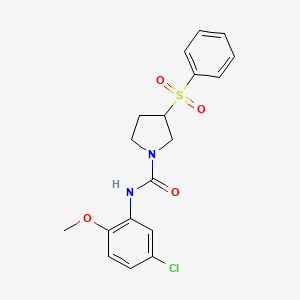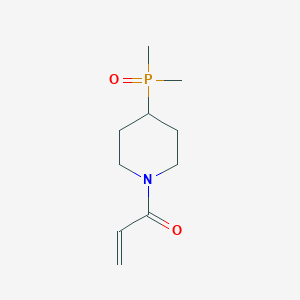![molecular formula C20H18N2O4 B2620725 7-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one CAS No. 878722-60-2](/img/structure/B2620725.png)
7-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a benzodiazole moiety, which is a type of heterocyclic compound. Heterocyclic compounds, such as benzodiazole, are known for their broad range of chemical and biological properties . They are found in many commercially available drugs .
Molecular Structure Analysis
The benzodiazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is amphoteric in nature, meaning it shows both acidic and basic properties .Scientific Research Applications
Synthesis and Pharmacological Applications
The synthesis and pharmacological evaluation of 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives have been explored for their atypical antipsychotic activity. These derivatives were synthesized and evaluated for their dopamine D2 and serotonin 5HT2 antagonistic activities, indicative of potential atypical antipsychotic properties. Compounds exhibiting significant pharmacological activity underwent further acute toxicity studies to determine their effective dose range, revealing compounds with better atypical antipsychotic activities, particularly those with electron-withdrawing substituents (Gawai, Das, & Nemade, 2019).
Fluorescence and Metal Interaction Studies
Research into the fluorescence and metal interaction properties of chromen-2-one derivatives has highlighted their potential in spectrofluorometric applications. For example, a study on 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one derivatives revealed unique fluorescence enhancement in the presence of metals, suggesting applications in analytical, environmental, and medicinal chemistry (Gülcan et al., 2022).
Antimicrobial and Cytotoxicity Studies
A series of 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives were synthesized and evaluated for their anti-microbial activity and cytotoxicity. These compounds showed promising anti-microbial activity against various bacterial strains and moderate to good fungal pathogen inhibition. Preliminary cytotoxicity studies against cervical cancer (HeLa) cell lines highlighted several compounds exhibiting significant cytotoxicity, suggesting potential applications in developing new antimicrobial agents (Shankar et al., 2017).
Antioxidant Activity
The preparation and characterization of a coumarin derivative with significant antioxidant activity were explored. The compound exhibited high antioxidant activities, comparable to vitamin C, in DPPH radical scavenging assays. This study suggests the potential use of such derivatives as antioxidants in various applications (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
properties
IUPAC Name |
7-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-8-20(24)26-19-9-15(6-7-16(13)19)25-11-14(23)10-22-12-21-17-4-2-3-5-18(17)22/h2-9,12,14,23H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYWFNBUMDLLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2620652.png)
![Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B2620653.png)


![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620656.png)

![1-(4-Fluorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2620659.png)
![(Z)-ethyl 2-methyl-5-oxo-4-((((tetrahydrofuran-2-yl)methyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2620661.png)
![4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2620662.png)

![2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2620665.png)